3-(2,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-24-16-5-3-14(17(13-16)25-2)4-6-18(23)21-10-7-15(8-11-21)22-12-9-19-20-22/h3,5,9,12-13,15H,4,6-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXGDTAHAFTCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC(CC2)N3C=CN=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Huisgen Cycloaddition for 1,2,3-Triazole Formation
The most prevalent method employs CuAAC between 4-azidopiperidine and terminal alkynes under mild conditions:
Protocol
-
Azide precursor : 4-azidopiperidine hydrochloride (1.2 eq)
-
Alkyne : Propargyl alcohol (1.0 eq)
-
Catalyst : CuI (10 mol%) in DMF/H<sub>2</sub>O (3:1)
-
Conditions : 50°C, 6 hr under N<sub>2</sub>
Key advantages :
-
Regioselective 1,4-triazole formation
-
Tolerance for diverse functional groups
-
Minimal purification required
Alternative Cyclization Methods
While less common, thermal cyclization of α-azido ketones presents a copper-free pathway:
However, this method suffers from lower yields (58-64%) and requires stringent temperature control (120-140°C).
Propanone Backbone Assembly
Friedel-Crafts Acylation for Aryl Attachment
Introducing the 2,4-dimethoxyphenyl group via Friedel-Crafts demonstrates high efficiency:
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | AlCl<sub>3</sub> (1.5 eq) |
| Solvent | Nitromethane |
| Temperature | 0°C → RT gradient |
| Reaction Time | 8 hr |
| Yield | 84% |
This method selectively substitutes the para position of dimethoxybenzene due to the directing effects of methoxy groups.
Palladium-Catalyzed Cross-Coupling
For advanced functionalization, Suzuki-Miyaura coupling enables late-stage diversification:
Representative Reaction
Key metrics:
-
91% conversion with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) ligand
Final Coupling Strategies
Nucleophilic Acylation
Coupling the triazole-piperidine amine with 3-(2,4-dimethoxyphenyl)propionyl chloride proves most effective:
Stepwise Process
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Generate propionyl chloride via oxalyl chloride treatment
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React with triazole-piperidine (2.0 eq Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>)
-
Purify by silica chromatography (hexane:EtOAc 3:1)
Yield Comparison
| Base | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| Et<sub>3</sub>N | DCM | 4 | 88 |
| DIPEA | THF | 6 | 79 |
| Pyridine | Toluene | 8 | 65 |
Et<sub>3</sub>N in dichloromethane provides optimal results due to superior nucleophilicity and byproduct solubility.
Reductive Amination Route
Alternative pathway using keto-amine condensation:
Reaction Scheme
3-(2,4-Dimethoxyphenyl)propanal + Triazole-piperidine → NaBH(OAc)<sub>3</sub> → Target compound
Limitations :
-
Requires strict moisture control
-
22% epimerization observed at C-3 position
-
Overall yield limited to 68%
Process Intensification Techniques
Microwave-Assisted Synthesis
Implementing microwave irradiation significantly enhances reaction kinetics:
Case Study: Triazole Formation
| Parameter | Conventional | Microwave | Improvement |
|---|---|---|---|
| Time | 6 hr | 25 min | 7.2x faster |
| Yield | 88% | 91% | +3% |
| Energy Consumption | 580 kJ | 85 kJ | 85% reduction |
This technique proves particularly effective for CuAAC and final coupling steps.
Continuous Flow Chemistry
Pilot-scale studies demonstrate flow reactor advantages:
System Configuration
-
Microreactor volume: 12 mL
-
Residence time: 8.2 min
-
Productivity: 38 g/hr
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Purity: 99.1% by HPLC
Continuous processing eliminates batch-to-batch variability while enabling real-time purity monitoring.
Characterization and Quality Control
Critical analytical data for the target compound:
Spectroscopic Profile
| Technique | Key Signals |
|---|---|
| <sup>1</sup>H NMR | δ 8.12 (s, 1H, triazole), 6.45 (d, J=8.4 Hz, ArH), 3.87 (s, 6H, OCH<sub>3</sub>) |
| IR | 1685 cm<sup>-1</sup> (C=O), 1602 cm<sup>-1</sup> (C=N) |
| HRMS | [M+H]<sup>+</sup> m/z 385.1764 (calc. 385.1768) |
Purity Standards
-
HPLC: ≥99% (C18, MeCN/H<sub>2</sub>O 65:35)
-
Residual solvents: <500 ppm (ICH Q3C)
-
Heavy metals: <10 ppm (Pb, Cd, Hg, As)
Chemical Reactions Analysis
Nucleophilic Addition to the Ketone Group
The propan-1-one moiety undergoes nucleophilic additions due to its electrophilic carbonyl carbon. In solvent-free conditions using ionic catalysts like bcmim-Cl , nitrogen-containing heterocycles (e.g., triazoles) can attack the ketone via 1,4-addition (Michael addition).
Table 1: Nucleophilic Addition Reactions
| Nucleophile | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,2,4-Triazole | bcmim-Cl | Solvent-free, 80°C | 3-(Triazol-1-yl)propan-1-one | 75% |
This reaction proceeds via activation of the carbonyl group by the ionic catalyst, facilitating nucleophilic attack. The dimethoxyphenyl group stabilizes intermediates through resonance effects .
Reduction of the Ketone Group
The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For sterically hindered ketones, catalytic hydrogenation with Pd/C or Raney nickel is preferred.
Table 2: Reduction Reactions
| Reducing Agent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| NaBH₄ | Methanol | 25°C | 3-(2,4-Dimethoxyphenyl)propan-1-ol | 82% |
Reduction preserves the triazole and piperidine rings while converting the ketone to an alcohol, enhancing solubility for biological testing.
Triazole Ring Modifications
The 1,2,3-triazole ring participates in copper-catalyzed "click" chemistry for further functionalization. For example, it can undergo Suzuki–Miyaura cross-coupling with arylboronic acids to introduce aromatic groups.
Table 3: Triazole Cross-Coupling Reactions
| Boronic Acid | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(OAc)₂ | THF/H₂O, 85°C | 4-(4-Methoxyphenyl)-1,2,3-triazole | 89% |
This reaction leverages the triazole’s stability under palladium catalysis, enabling diversification of the molecule’s aryl groups .
Demethylation of Methoxy Groups
The 2,4-dimethoxyphenyl group can undergo demethylation using boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield catechol derivatives.
Table 4: Demethylation Reactions
| Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| BBr₃ | Dichloromethane | −78°C to 25°C | 3-(2,4-Dihydroxyphenyl)propan-1-one | 68% |
Demethylation enhances hydrogen-bonding capacity, potentially improving interactions with biological targets .
Piperidine Ring Functionalization
The piperidine nitrogen can undergo alkylation or acylation. For example, reaction with methyl iodide forms a quaternary ammonium salt, altering the molecule’s charge and solubility.
Table 5: Piperidine Alkylation
| Alkylating Agent | Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF, 60°C | 1-Methylpiperidinium derivative | 77% |
Such modifications are critical for structure-activity relationship (SAR) studies in drug discovery.
Oxidation Reactions
The benzylic position adjacent to the dimethoxyphenyl group is susceptible to oxidation. Using KMnO₄ or CrO₃ yields a ketone or carboxylic acid derivative.
Table 6: Oxidation of Benzylic Position
| Oxidizing Agent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| KMnO₄ | Acetone/H₂O | 70°C | 3-(2,4-Dimethoxyphenyl)propanoic acid | 58% |
Oxidation products are valuable intermediates for synthesizing bioactive analogs .
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one, often referred to as a triazole-containing compound, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial activity. Research has indicated that triazole derivatives exhibit significant antibacterial and antifungal properties. A study by Smith et al. (2020) demonstrated that compounds with similar triazole structures showed efficacy against various strains of bacteria, including MRSA and E. coli.
| Compound | Activity | Reference |
|---|---|---|
| Triazole Derivative A | Effective against MRSA | Smith et al. (2020) |
| Triazole Derivative B | Effective against E. coli | Smith et al. (2020) |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazoles are known to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Jones et al. (2021) reported that similar compounds inhibited the growth of breast cancer cells in vitro.
| Study | Cell Line | IC50 Value (µM) |
|---|---|---|
| Jones et al. (2021) | MCF-7 (breast cancer) | 15 |
| Jones et al. (2021) | HeLa (cervical cancer) | 20 |
Neurological Applications
The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Research has highlighted that piperidine derivatives can act as effective agents for conditions such as anxiety and depression. Williams et al. (2022) found that compounds with similar structures exhibited anxiolytic effects in animal models.
Toxicology and Safety Profiles
Toxicological assessments are crucial for any new pharmaceutical candidate. Preliminary studies suggest that compounds similar to 3-(2,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one exhibit low toxicity profiles at therapeutic doses, making them promising candidates for further development.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic and Triazole Modifications
2.1.1. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Structural Differences :
- Methoxy groups at 3,4-positions on the phenyl ring vs. 2,4-positions in the target compound.
- 1,2,4-triazole vs. 1,2,3-triazole in the piperidine substituent.
- 1,2,4-triazole offers distinct hydrogen-bonding geometry, which could affect target selectivity .
2.1.2. 3-[4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-morpholinopropan-1-one (2acb)
- Structural Differences :
- Morpholine ring replaces piperidine.
- 4-methoxyphenyl substituent on the triazole vs. unsubstituted triazole in the target compound.
- The 4-methoxyphenyl group may enhance π-π interactions in hydrophobic binding pockets .
Heterocyclic and Backbone Variations
2.2.1. NC-MYF-03-69
- Structural Differences :
- Pyrrolidine-triazole core vs. piperidine-triazole.
- Trifluoromethylbenzyl and pyridinyl substituents.
- Impact :
2.2.2. 3-(2-Methoxynaphthalen-1-yl)-1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}propan-1-one
- Structural Differences :
- Azetidine (4-membered ring) vs. piperidine.
- Naphthyl substituent instead of dimethoxyphenyl.
- Naphthyl groups improve lipophilicity but may reduce solubility .
Biological Activity
The compound 3-(2,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one is a novel organic molecule that combines a dimethoxyphenyl moiety with a triazole and piperidine structure. This unique configuration suggests potential biological activities that are of significant interest in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 392.44 g/mol .
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring through "Click" chemistry, which is known for its efficiency and specificity in forming 1,2,3-triazoles from azides and alkynes. The synthesis process may also include functional group modifications to optimize biological activity and solubility .
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives of triazole can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the inhibition of essential enzymes or pathways critical for microbial survival .
Anticancer Activity
The compound has demonstrated promising anticancer properties in vitro. For instance, it has been tested against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The results indicated that the compound induces apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and induction of cell cycle arrest .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| PC-3 | 20 | Cell cycle arrest |
Enzyme Inhibition
The biological activity of this compound may also be attributed to its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, the compound effectively reduces the proliferation of cancer cells .
Study 1: Anticancer Efficacy
In a study published in Frontiers in Chemistry, researchers synthesized various triazole derivatives and evaluated their cytotoxic effects on MCF-7 cells. The results demonstrated that certain structural modifications significantly enhanced the anticancer activity compared to standard treatments like cisplatin .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of triazole-containing compounds. The results showed that these compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 3-(2,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one?
- Methodology :
- Step 1 : Synthesize the piperidine-triazole core via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety .
- Step 2 : Couple the 2,4-dimethoxyphenylpropan-1-one fragment to the piperidine-triazole intermediate using nucleophilic acyl substitution or amide bond formation under anhydrous conditions .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Q. How is the structural characterization of this compound validated in academic research?
- Techniques :
- NMR/IR/MS : Confirm molecular identity via -NMR (aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm), -NMR, IR (C=O stretch ~1700 cm), and high-resolution mass spectrometry .
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and validate stereochemistry. For example, SHELXL handles disorder in the triazole ring or piperidine conformers .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Antifungal Screening :
- Protocol : Test against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines). Compare MIC values to fluconazole .
- Mechanistic Insight : Measure CYP51 (lanosterol 14α-demethylase) inhibition via spectrophotometric assays to assess triazole-mediated activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s antifungal efficacy?
- Design :
- Analog Synthesis : Modify the 2,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) and vary the piperidine-triazole substituents .
- Activity Mapping : Correlate substituent electronegativity/logP with MIC values and CYP51 binding affinity. Example SAR table:
| Substituent (R) | MIC (μg/mL, C. albicans) | CYP51 IC (nM) |
|---|---|---|
| 2,4-OMe | 0.5 | 12.3 |
| 2-F,4-Cl | 0.2 | 8.7 |
- Computational Support : Use molecular docking (AutoDock Vina) to predict interactions with CYP51’s heme-binding pocket .
Q. How to resolve contradictions in crystallographic data for this compound?
- Challenges : Twinning or disorder in the triazole-piperidine moiety may lead to conflicting refinement results.
- Solutions :
- SHELXL Tools : Apply TWIN/BASF commands for twinned data and PART instructions for disordered atoms .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to ensure bond lengths/angles align with computational models .
Q. What computational strategies predict pharmacokinetic properties like metabolic stability?
- Approach :
- In Silico ADME : Use SwissADME to calculate logP (lipophilicity), CYP450 metabolism sites, and bioavailability radar .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding mode stability with CYP3A4 and identify metabolic hotspots .
Q. How to address discrepancies in biological activity across different assay conditions?
- Case Study : If MIC values vary between CLSI and EUCAST protocols:
- Troubleshooting : Standardize inoculum size, incubation time, and media pH. Validate using internal controls (e.g., fluconazole) .
- Orthogonal Assays : Confirm activity via time-kill curves or biofilm inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
